3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-18-5-3-2-4-15(18)21-19(24)20-10-11-23-17(14-8-9-14)12-16(22-23)13-6-7-13/h2-5,12-14H,6-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHPIUJXRCYMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of cyclopropyl groups and the methoxyphenyl urea moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and urea-based molecules, such as:
- 3-(5-methyl-1H-pyrazol-1-yl)ethyl-1-phenylurea
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-(4-methoxyphenyl)urea
Uniqueness
What sets 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea apart is its unique combination of cyclopropyl groups and methoxyphenyl urea moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with cyclopropyl groups and an ethyl linker connected to a methoxyphenyl urea moiety. Its molecular formula is , with a molecular weight of 340.4 g/mol. The specific structural features contribute to its biological activity by allowing interactions with various biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrase and epoxide hydrolase, which are involved in several physiological processes. For instance, pyrazole derivatives have been shown to act as inhibitors of human carbonic anhydrase II (hCA II), impacting physiological reactions like hydration and hydrolysis .
- Protein Interaction : The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. This interaction is crucial for the compound's ability to influence signaling pathways within cells.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit moderate antimicrobial activity against various bacteria and fungi. For example, compounds similar to this structure have shown minimum inhibitory concentrations (MICs) around 250 μg/mL against Staphylococcus aureus and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 μg/mL |
| Escherichia coli | 250 μg/mL |
| Bacillus subtilis | 250 μg/mL |
| Candida albicans | 250 μg/mL |
Anti-inflammatory Activity
The compound has potential anti-inflammatory properties, as indicated by its ability to inhibit pro-inflammatory cytokines like TNFα in cell models. Studies show that similar pyrazole derivatives can significantly reduce cytokine production in lipopolysaccharide-stimulated cells .
Case Studies
- Study on Carbonic Anhydrase Inhibition : A study demonstrated that pyrazole-based compounds effectively inhibited hCA II with varying potencies. The structure-activity relationship revealed that modifications in the pyrazole ring could enhance inhibitory activity against this enzyme .
- Antibacterial Evaluation : Another investigation assessed a series of pyrazole derivatives for their antibacterial efficacy against multiple strains. The findings indicated that compounds with similar structural motifs exhibited promising antibacterial properties, leading to further exploration of their therapeutic applications .
- In Vivo Studies : In vivo models have shown that certain pyrazole derivatives can reduce inflammation markers significantly when administered orally, suggesting their potential as therapeutic agents for inflammatory diseases .
Q & A
Q. How does the 2-methoxyphenyl group influence π-π stacking interactions in solid-state vs. solution-phase conformations?
- X-ray vs. NMR : Crystallography reveals face-to-face stacking with pyrazole rings (3.5–4.0 Å spacing), while NOESY NMR shows dynamic stacking in solution .
- Implications : Solid-state stacking may correlate with enhanced stability but reduced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
